5-Nitroquinoline-8-carbaldehyde

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biological Research

The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry. bldpharm.comsynblock.com It is often described as a "privileged scaffold" because its structure is frequently found in compounds exhibiting a wide array of pharmacological properties. bldpharm.combldpharm.com This versatility has made quinoline and its derivatives the subject of extensive research, leading to their development as anticancer, anti-inflammatory, antibacterial, and antiviral agents, among others. bldpharm.comcymitquimica.com

The significance of the quinoline nucleus lies in its unique structural features, which allow for the design and synthesis of novel bioactive molecules. synblock.com The ability to modify its substituents enables researchers to fine-tune the pharmacological activity, making it a highly "druggable" molecule with well-established synthetic pathways. synblock.combldpharm.com Consequently, numerous quinoline-based drugs have been developed, and many candidates are currently in clinical trials for various diseases. bldpharm.combldpharm.com The sustained interest in this scaffold highlights its profound impact on the discovery of new therapeutic agents. synblock.comrsc.org

Contextualizing 5-Nitroquinoline-8-carbaldehyde within Heterocyclic Chemistry

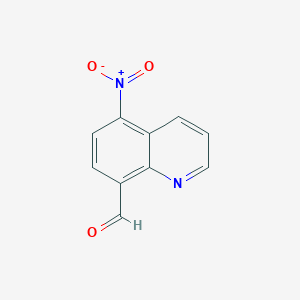

This compound belongs to the larger class of nitrogen-containing heterocyclic compounds. synblock.com Its core structure is the quinoline ring system. The identity and properties of this specific molecule are defined by two key functional groups attached to this scaffold: a nitro group (-NO₂) at position 5 and a carbaldehyde group (-CHO) at position 8.

The synthesis of nitroquinolines is a fundamental process in organic chemistry, often achieved through the nitration of quinoline. This reaction typically yields a mixture of positional isomers, primarily 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). google.com These isomers are valuable intermediates for further chemical synthesis. google.com The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the quinoline ring. The aldehyde group is a highly reactive functional group, serving as a crucial handle for synthetic transformations, allowing for the construction of more complex molecular architectures. For instance, the aldehyde can be used to synthesize Schiff bases, which are themselves important in coordination chemistry and as bioactive agents. mdpi.com

Overview of Key Research Avenues and Methodological Approaches

Research involving quinoline derivatives like this compound generally follows established chemical research patterns. A primary avenue is the development of efficient synthetic routes. Methodologies such as the Reimer-Tiemann or Vilsmeier-Haack reactions are common for introducing aldehyde groups (formylation) onto phenolic rings within quinoline structures. mdpi.com

Once synthesized, a critical step is structural characterization using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), to confirm the molecule's identity and purity. mdpi.com

A significant area of research for quinoline derivatives is the exploration of their utility as building blocks for more complex molecules and materials. rsc.org The aldehyde functionality is particularly useful for creating larger structures through reactions like condensation. nih.gov Furthermore, the ability of the quinoline nucleus, especially when substituted with groups like hydroxyls or aldehydes, to chelate metal ions is a major focus. This property is explored for applications in analytical chemistry for metal detection and in the study of the biological activity of metal complexes. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), are also employed to predict and understand the reactive properties of these molecules. researchgate.net

Physicochemical Data

Detailed experimental data for this compound is not widely available in the surveyed scientific literature. Below are the known and calculated properties for the compound. For context, a data table for the related isomer, 8-Nitroquinoline-5-carbaldehyde, is also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 860758-26-5 | bldpharm.com |

| Molecular Formula | C₁₀H₆N₂O₃ | Calculated |

| Molecular Weight | 202.17 g/mol | Calculated |

| Melting Point | Data not available in searched literature | |

| Boiling Point | Data not available in searched literature |

| Solubility | Data not available in searched literature | |

Table 2: Physicochemical Properties of Isomer 8-Nitroquinoline-5-carbaldehyde

| Property | Value | Source |

|---|---|---|

| CAS Number | 1312139-17-5 | cymitquimica.com |

| Molecular Formula | C₁₀H₆N₂O₃ | |

| Molecular Weight | 202.17 g/mol | cymitquimica.com |

| Purity | 95% | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

5-nitroquinoline-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c13-6-7-3-4-9(12(14)15)8-2-1-5-11-10(7)8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADWZRGEFPVNSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5 Nitroquinoline 8 Carbaldehyde

Precursor Synthesis and Functionalization Pathways

The synthesis of the target molecule often commences with the construction of a substituted quinoline (B57606) core, which is then further functionalized. This section explores the foundational steps of synthesizing nitrated quinoline intermediates and introducing the essential carbaldehyde group.

Synthesis of Nitrated Quinoline Intermediates and Positional Isomer Separation

The nitration of quinoline is a critical step in the synthesis of many of its derivatives. This electrophilic substitution reaction typically yields a mixture of positional isomers, primarily 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). The ratio of these isomers is influenced by the reaction conditions, such as temperature and the concentration of nitric acid. For instance, carrying out the nitration at temperatures between 95°C and 100°C for one to two hours with approximately 1.5 equivalents of nitric acid can produce a mixture containing 40-60% 5-nitroquinoline and 30-50% 8-nitroquinoline.

The separation of these isomers is a crucial subsequent step. A patented method involves the use of wet dimethylformamide (DMF) to selectively precipitate 5-nitroquinoline hydrohalide from a mixture of nitroquinoline position isomer hydrohalide salts. This process is effective when the water content in DMF is between 0.5% and 10%. The pH of the resulting slurry can be adjusted to selectively precipitate 8-nitroquinoline as a free base, typically beginning at a pH of about 2 and optimizing around 3.5.

Alternatively, nitration can be performed on a pre-functionalized quinoline. For example, the nitration of 8-hydroxyquinoline (B1678124) derivatives occurs at a lower temperature (around 5°C) due to the activating effect of the hydroxyl group. In contrast, the synthesis of 5-nitro-8-alkyl-2-methylquinolines requires heating to at least 70°C for over 16 hours.

Introduction of the Carbaldehyde Functionality on Quinoline Systems

The introduction of a carbaldehyde (formyl) group onto the quinoline ring system is a key transformation in the synthesis of quinoline-carbaldehydes. Several classical methods are employed for this purpose, with their success and regioselectivity often depending on the existing substituents on the quinoline core.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. It involves the use of a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This method has been successfully applied to synthesize various quinoline-carbaldehydes, including 2-chloro-3-formyl quinoline derivatives. The reaction proceeds by heating the heterocyclic compound with the Vilsmeier reagent, followed by hydrolysis with a mild base.

The Reimer-Tiemann reaction provides another route for the ortho-formylation of hydroxy-aromatic compounds, including 8-hydroxyquinoline. This reaction typically uses chloroform (B151607) in a basic solution. However, the formylation of 8-hydroxyquinoline under these conditions can lead to a mixture of products, with substitution occurring at both the C5 and C7 positions.

The Duff aldehyde synthesis is another classical method that utilizes hexamethylenetetramine (HMTA) in an acidic medium, such as glyceroboric acid. This method is particularly useful for the formylation of phenols and aromatic amines.

Direct and Indirect Synthetic Strategies for 5-Nitroquinoline-8-carbaldehyde

The synthesis of this compound can be approached through either direct or indirect strategies. Direct methods aim to introduce both the nitro and car

Optimization of Reaction Conditions and Novel Catalytic Methods

Influence of Stoichiometry, Temperature, and Solvent Systems on Reaction Outcomes

The stoichiometry of reactants, the reaction temperature, and the choice of solvent are critical parameters that significantly influence the outcome of the synthesis of this compound. These factors dictate the reaction rate, selectivity, and the formation of byproducts.

In the context of a Vilsmeier-Haack formylation of 5-nitroquinoline, the stoichiometry of the Vilsmeier reagent (formed from a formamide (B127407) like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride) is crucial. organic-chemistry.orgwikipedia.orgcambridge.org Due to the electron-withdrawing nature of the nitro group, which deactivates the quinoline ring towards electrophilic substitution, a molar excess of the Vilsmeier reagent is likely necessary to drive the reaction forward.

Temperature plays a pivotal role in overcoming the activation energy barrier. For deactivated substrates, the Vilsmeier-Haack reaction often requires heating. chemijournal.com However, elevated temperatures can also lead to the formation of undesired side products. Therefore, a careful optimization of the temperature profile is essential. The reaction may be initiated at a lower temperature (e.g., 0-5 °C) during the addition of reagents and then heated to reflux to ensure completion. chemijournal.com

The solvent system in these reactions must be inert to the highly reactive intermediates. For the Vilsmeier-Haack reaction, solvents like DMF can also serve as a reactant, while others such as toluene (B28343) or dichlorobenzene can be used to control the reaction concentration and temperature. cambridge.org

Alternatively, considering the nitration of quinoline-8-carbaldehyde, the stoichiometry of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) must be carefully controlled. youtube.com A large excess of the nitrating agent could lead to over-nitration or oxidation of the aldehyde group. The reaction is highly exothermic, and maintaining a low temperature (e.g., 0-10 °C) is critical to prevent runaway reactions and improve the selectivity for the 5-nitro isomer. youtube.com The sulfuric acid acts as both a solvent and a catalyst, protonating the quinoline nitrogen and the nitric acid to generate the highly electrophilic nitronium ion.

The following table illustrates the potential influence of these parameters on the reaction outcomes based on general principles of electrophilic aromatic substitution on quinoline systems.

| Parameter | Influence on Vilsmeier-Haack Formylation of 5-Nitroquinoline | Influence on Nitration of Quinoline-8-carbaldehyde |

| Stoichiometry | An excess of the Vilsmeier reagent may be required to overcome the deactivating effect of the nitro group. | Careful control of the nitrating agent is needed to prevent over-nitration and side reactions. |

| Temperature | Higher temperatures may be necessary to drive the reaction, but can also lead to increased byproduct formation. | Low temperatures are crucial to control the exothermic reaction and enhance regioselectivity. |

| Solvent | DMF can act as both a reagent and a solvent. Other inert solvents like toluene can be used. cambridge.org | Concentrated sulfuric acid is typically used as the solvent and catalyst. |

Catalyst Selection for Enhanced Yield and Selectivity

Catalysis plays a significant role in directing the synthesis towards the desired product, enhancing both yield and selectivity. The choice of catalyst depends on the specific synthetic route being employed.

For a Vilsmeier-Haack formylation approach, the reaction is typically mediated by the in-situ generated Vilsmeier reagent, which acts as the electrophile. organic-chemistry.orgwikipedia.org While not a catalyst in the traditional sense, the choice of the formamide and chlorinating agent (e.g., DMF with POCl₃, oxalyl chloride, or thionyl chloride) can influence the reactivity of the Vilsmeier reagent. For a deactivated substrate like 5-nitroquinoline, a more reactive Vilsmeier reagent might be necessary.

In the case of nitrating quinoline-8-carbaldehyde, concentrated sulfuric acid is the standard catalyst. youtube.com It facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile, from nitric acid. The catalytic activity is directly related to the acidity of the medium.

For other potential synthetic transformations, various catalysts could be considered. For instance, if a synthetic route involves a Suzuki coupling to build the quinoline scaffold, a palladium catalyst would be essential. nih.gov If a reductive formylation approach were to be considered, bimetallic catalysts, such as those containing gold and palladium, have shown efficacy in the N-formylation of amines and could potentially be adapted. nih.gov

The table below summarizes the catalysts and reagents that could be employed in the synthesis of this compound.

| Synthetic Step | Catalyst/Reagent | Function |

| Vilsmeier-Haack Formylation | Phosphorus oxychloride (POCl₃) in DMF | Forms the electrophilic Vilsmeier reagent. wikipedia.orgchemijournal.com |

| Nitration | Concentrated Sulfuric Acid (H₂SO₄) | Catalyzes the formation of the nitronium ion from nitric acid. youtube.com |

| Oxidation of a Methyl Group | Selenium Dioxide (SeO₂) | Can oxidize a methyl group on the quinoline ring to a carbaldehyde. nih.gov |

Derivatization from Related Quinoline Compounds

The synthesis of this compound can be strategically approached through the derivatization of more readily available quinoline compounds. The two most plausible precursor-based routes are the formylation of 5-nitroquinoline and the nitration of quinoline-8-carbaldehyde.

The synthesis of 5-nitroquinoline is well-established and typically proceeds via the electrophilic nitration of quinoline. youtube.com This reaction, however, yields a mixture of 5-nitroquinoline and 8-nitroquinoline, necessitating a subsequent separation step. google.comgoogle.com The reaction is generally carried out using a mixture of fuming nitric acid and fuming sulfuric acid under controlled temperature conditions. uop.edu.pk

On the other hand, the synthesis of quinoline-8-carbaldehyde could potentially be achieved through the oxidation of 8-methylquinoline (B175542). While the direct oxidation of 8-methylquinoline to the corresponding aldehyde is not extensively documented in the provided literature, the oxidation of other substituted quinaldines (2-methylquinolines) to their respective carbaldehydes has been reported, for instance, using selenium dioxide. nih.gov This suggests that a similar approach could be viable for the 8-methyl analogue.

Once these key precursors are obtained, the subsequent transformations would be:

From 5-Nitroquinoline: An electrophilic formylation reaction, such as the Vilsmeier-Haack reaction, would be required to introduce the aldehyde group at the 8-position. organic-chemistry.orgwikipedia.orgcambridge.orgchemijournal.com This is a challenging step due to the deactivating effect of the nitro group.

From Quinoline-8-carbaldehyde: A regioselective nitration would be necessary to introduce the nitro group at the 5-position. The carbaldehyde group is also deactivating and will influence the position of the incoming nitro group. Careful control of the reaction conditions would be paramount to favor the formation of the desired 5-nitro isomer.

The following table outlines the key transformations in the derivatization of related quinoline compounds to yield this compound.

| Precursor Compound | Key Transformation | Reagents and Conditions | Target Intermediate/Product |

| Quinoline | Nitration | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline youtube.comuop.edu.pk |

| 8-Methylquinoline | Oxidation | Selenium Dioxide (SeO₂) (postulated) | Quinoline-8-carbaldehyde nih.gov |

| 5-Nitroquinoline | Formylation | DMF, POCl₃ (Vilsmeier-Haack) | This compound organic-chemistry.orgwikipedia.orgcambridge.orgchemijournal.com |

| Quinoline-8-carbaldehyde | Nitration | HNO₃, H₂SO₄ | This compound youtube.com |

Chemical Reactivity and Derivatization Pathways of 5 Nitroquinoline 8 Carbaldehyde

Reactions at the Aldehyde Moiety

The carbaldehyde group at the C-8 position is a versatile handle for a multitude of synthetic transformations, including the formation of new carbon-nitrogen and carbon-carbon bonds.

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental condensation reaction in organic chemistry. peerj.commasterorganicchemistry.com This process involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond. masterorganicchemistry.commediresonline.orgredalyc.org The reaction is typically reversible and can be catalyzed by acid. masterorganicchemistry.com

5-Nitroquinoline-8-carbaldehyde readily undergoes this reaction with various primary amines to produce a wide array of Schiff base derivatives. These derivatives are significant in medicinal chemistry and material science due to their biological activities and properties like thermochromism and photochromism. nih.gov The synthesis is often straightforward, involving mixing the aldehyde and amine, sometimes with gentle heating or under solventless conditions. peerj.comnih.govorganic-chemistry.org

| Reactant (Primary Amine) | Product (Schiff Base) | General Reaction Conditions |

|---|---|---|

| Aniline | N-(5-nitroquinolin-8-yl)methylene)aniline | Methanol, reflux |

| p-Toluidine | 4-Methyl-N-((5-nitroquinolin-8-yl)methylene)aniline | Ethanol (B145695), acid catalyst |

| Ethylamine | N-Ethyl-1-(5-nitroquinolin-8-yl)methanimine | Neat, room temperature |

| 8-Aminoquinoline | N-((5-nitroquinolin-8-yl)methylene)quinolin-8-amine | Methanol, reflux nih.gov |

The aldehyde functionality serves as a crucial starting point for constructing more complex, polycyclic molecular architectures through condensation and subsequent cyclization reactions. A condensation reaction is a process where two molecules combine, typically with the elimination of a small molecule like water. libretexts.org

Imines formed from this compound can act as intermediates in cascade reactions to build fused heterocyclic systems. nih.gov For instance, the imine can be involved in intramolecular reactions or multicomponent reactions, such as the aza-Diels-Alder reaction, to generate novel quinoline-based scaffolds. nih.gov These extended frameworks are of significant interest in the development of new functional materials and biologically active compounds.

The aldehyde group in this compound can undergo both oxidation and reduction to yield other important functional groups.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. ucr.edu This transformation can be achieved using various oxidizing agents, such as chromium (VI) reagents. The oxidation of this compound would yield 5-nitroquinoline-8-carboxylic acid, a valuable synthetic intermediate.

Reduction: The reduction of the aldehyde group leads to a primary alcohol. This can be accomplished using hydride reagents like sodium borohydride (B1222165) or through catalytic hydrogenation. masterorganicchemistry.com This reaction converts this compound into (5-nitroquinolin-8-yl)methanol.

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation | 5-nitroquinoline-8-carboxylic acid | CrO₃, KMnO₄, Ag₂O |

| Reduction | (5-nitroquinolin-8-yl)methanol | NaBH₄, LiAlH₄, H₂/Pd |

Reactivity of the Nitro Group

The strongly electron-withdrawing nitro group at the C-5 position profoundly influences the reactivity of the quinoline (B57606) ring system, making it susceptible to nucleophilic attack and enabling its own transformation into other nitrogen-containing functionalities.

The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this mechanism, a nucleophile attacks the electron-poor ring, forming a stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. wikipedia.orglibretexts.org

A particularly relevant reaction for nitro-activated systems lacking a conventional leaving group is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.org In this process, a carbanion bearing a leaving group at the nucleophilic center attacks the aromatic ring, followed by base-induced elimination to replace a hydrogen atom. organic-chemistry.orgkuleuven.be The nitro group activates the ortho and para positions for this attack. kuleuven.benih.gov In this compound, the hydrogen atoms at the C-6 (ortho) and C-7 positions are susceptible to VNS, providing a direct method for C-C or C-N bond formation at these sites. nih.govresearchgate.net Studies on related nitroquinolines show that substitution often occurs at the position ortho to the nitro group. kuleuven.be The regioselectivity can be influenced by the steric bulk of the incoming nucleophile. nih.gov

The nitro group is readily reduced to a primary amino group, a cornerstone transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

A wide variety of reagents can accomplish this reduction. wikipedia.org Common methods include:

Catalytic Hydrogenation: Using catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) with hydrogen gas. masterorganicchemistry.comwikipedia.org

Metal/Acid Systems: Employing metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like HCl. masterorganicchemistry.comscispace.com

Other Reagents: Sodium hydrosulfite, sodium sulfide, or hydroiodic acid can also be used. wikipedia.orgnih.gov

The reduction of this compound yields 5-aminoquinoline-8-carbaldehyde, a key precursor for synthesizing a new family of Schiff bases and other heterocyclic compounds. Furthermore, under controlled conditions, the reduction can be stopped at intermediate stages to yield other nitrogen-containing functions, such as nitroso or hydroxylamine (B1172632) derivatives. wikipedia.org

| Reagent System | Primary Product | Reference |

|---|---|---|

| H₂, Pd/C | Amine | masterorganicchemistry.com |

| Fe, HCl | Amine | masterorganicchemistry.com |

| Sn, HCl | Amine | scispace.com |

| Zn, NH₄Cl | Hydroxylamine | wikipedia.org |

| Na₂S₂O₄ (Sodium Hydrosulfite) | Amine | wikipedia.org |

| HI (Hydroiodic Acid) | Amine | nih.gov |

Coordination Chemistry and Ligand Design Principles

The quinoline-8-carbaldehyde framework is a classic bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group. The presence of a nitro group at the 5-position is expected to influence the electronic properties of the ligand and, consequently, the stability and characteristics of its metal complexes.

Ligand Coordination Modes of this compound with Transition and Rare-Earth Metal Ions

Based on studies of related quinoline-based ligands, this compound is anticipated to act as a bidentate chelating agent, forming stable complexes with a variety of transition metals. The primary coordination mode involves the quinoline nitrogen and the aldehyde oxygen, creating a five-membered chelate ring. This (N, O) coordination is a well-established motif for 8-substituted quinolines. researchgate.net

For instance, Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline react with Cu(II) and Zn(II) to form coordination compounds. acs.org Similarly, quinoline-8-carbaldehyde itself reacts with platinum(II) complexes, demonstrating its capacity for cyclometalation where a carbon-metal bond is formed in addition to the N-coordination. acs.orgacs.org The electron-withdrawing nature of the nitro group in this compound would likely decrease the electron density on the quinoline nitrogen, potentially affecting the strength of the coordinate bond and the stability of the resulting complexes.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound can be expected to follow established procedures for related quinoline ligands. A general method involves the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate complex formation. mdpi.comuobaghdad.edu.iq For example, a common approach is to reflux a methanolic or ethanolic solution of the ligand with a corresponding molar ratio of the metal salt. mdpi.com

The resulting metal complexes can be characterized by a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the aldehyde oxygen to the metal center would be indicated by a shift in the C=O stretching frequency to a lower wavenumber compared to the free ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the quinoline protons, particularly those adjacent to the nitrogen and aldehyde groups, would provide evidence of complexation.

UV-Vis Spectroscopy: The formation of metal complexes often leads to shifts in the electronic absorption bands of the ligand.

The table below summarizes the expected and observed synthetic approaches and characterization methods for metal complexes of quinoline-8-carbaldehyde and its derivatives.

| Aspect | Details | Relevant Analogue Examples |

| General Synthetic Method | Reaction of the ligand with a metal salt in a suitable solvent (e.g., methanol, ethanol), often under reflux. | Synthesis of Cu(II) and Ni(II) complexes with Schiff bases of quinoline-3-carbohydrazide. mdpi.com |

| Characterization Techniques | IR, NMR, UV-Vis spectroscopy, Mass Spectrometry, Single-Crystal X-ray Diffraction. | Characterization of Cu(II) and Zn(II) complexes of 8-hydroxyquinoline (B1678124) Schiff bases. acs.org |

| Expected Coordination Geometry | Depending on the metal ion and reaction conditions, various geometries such as square planar or octahedral are possible. researchgate.net | Octahedral geometry has been proposed for some Ni(II) complexes of 8-hydroxyquinoline. researchgate.net |

Reactions Involving the Quinoline Ring System

The quinoline core of this compound is susceptible to a range of chemical transformations, allowing for further derivatization.

C-C Coupling Reactions

The quinoline scaffold can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds. While specific examples for this compound are scarce, reactions on related quinoline systems provide insight into its potential reactivity.

One-pot processes that combine traditional cross-coupling with C-H functionalization have been reported for quinoline, where the quinoline itself can act as a ligand for the palladium catalyst. acs.orgnih.gov This methodology has been used to create extended π-systems. Furthermore, iron-catalyzed cross-coupling of heteroaromatic tosylates, including quinoline derivatives, with Grignard reagents has been demonstrated. organic-chemistry.org

A rhodium(III)-catalyzed synthesis of multisubstituted cyclopentenones has been achieved using quinoline-8-carbaldehydes through an aldehydic C–H activation and C–C bond cleavage of cyclopropanols. acs.org This highlights the potential for the aldehyde group to direct C-H activation at the quinoline C7 position.

The table below presents some examples of C-C coupling reactions on quinoline derivatives, suggesting possible pathways for this compound.

| Reaction Type | Catalyst/Reagents | Substrate | Product Type |

| One-pot cross-coupling/C-H functionalization | Palladium precatalyst | Quinoline | π-extended frameworks |

| Iron-catalyzed cross-coupling | Iron catalyst / Grignard reagent | Quinoline tosylates | Alkyl-substituted quinolines |

| Rh(III)-catalyzed C-H activation/cyclization | Rh(III) catalyst / Cyclopropanols | Quinoline-8-carbaldehydes | Cyclopentenone derivatives |

| Metal-free cross-coupling | Boronic acids | Quinoline N-oxides | Aryl-substituted quinolines |

Functional Group Interconversions on the Quinoline Core

The nitro and aldehyde groups of this compound are amenable to a variety of functional group interconversions, providing access to a wider range of derivatives.

Reactions of the Nitro Group: The nitro group can be readily reduced to an amino group. This transformation is a cornerstone in the synthesis of many quinoline derivatives and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C or Raney nickel) or metal-based reagents like iron in acidic media.

Reactions of the Aldehyde Group:

Oxidation: The aldehyde can be oxidized to a carboxylic acid. This is a common transformation for aldehydes and can be achieved using oxidizing agents like potassium dichromate in acidic solution. The resulting 5-nitroquinoline-8-carboxylic acid would be a valuable intermediate for further derivatization, such as ester or amide formation.

Reduction: The aldehyde can be reduced to a primary alcohol (5-nitro-8-(hydroxymethyl)quinoline). This can be accomplished using reducing agents like sodium borohydride.

Amidation: Direct amidation of the aldehyde C-H bond in quinoline-8-carbaldehydes has been achieved using rhodium(III) catalysis with anthranils as the amine source, leading to the formation of N-(2-formylphenyl)quinoline-8-carboxamides. researchgate.net

Schiff Base Formation: The aldehyde group can readily undergo condensation reactions with primary amines to form Schiff bases (imines). This is a versatile reaction for introducing a wide range of substituents. For instance, Schiff bases have been prepared from quinoline-5-carbaldehydes and 2,6-diisopropylaniline. mdpi.com

The following table summarizes key functional group interconversions possible for this compound.

| Functional Group | Transformation | Typical Reagents | Product Functional Group |

| Nitro | Reduction | H₂, Pd/C or Fe, H⁺ | Amine |

| Aldehyde | Oxidation | K₂Cr₂O₇, H⁺ | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄ | Primary Alcohol |

| Aldehyde | Amidation | Rh(III) catalyst, Anthranils | Amide |

| Aldehyde | Schiff Base Condensation | Primary Amines | Imine |

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrations of the bonds within a molecule. For quinoline (B57606) derivatives, the spectra can be complex due to the fused ring system. In a related compound, 8-hydroxy-5-nitroquinoline, the FT-IR spectrum has been recorded and interpreted to identify fundamental modes, as well as combination and overtone bands. sigmaaldrich.com The analysis is often supported by computational methods like Density Functional Theory (DFT) to achieve a more precise assignment of the observed spectral bands. sigmaaldrich.com For instance, in other quinoline derivatives, the C=O stretching vibration of a carboxylic acid group is a prominent feature and typically appears around 1393 cm⁻¹. researchgate.net The ring breathing mode of a phenyl ring in a related structure is observed at 1016 cm⁻¹ in the IR spectrum. researchgate.net

A general representation of expected FT-IR peaks for a nitro-substituted quinoline carbaldehyde would include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aldehyde C-H Stretch | 2900-2800, 2800-2700 |

| C=O Stretch (Aldehyde) | 1740-1720 |

| Aromatic C=C and C=N Stretch | 1600-1450 |

| N-O Asymmetric Stretch (Nitro) | 1550-1500 |

| N-O Symmetric Stretch (Nitro) | 1350-1300 |

| C-N Stretch | 1360-1250 |

| In-plane C-H Bend | 1300-1000 |

| Out-of-plane C-H Bend | 900-675 |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For 8-hydroxy-5-nitroquinoline, the FT-Raman spectrum has been recorded in the 4000-100 cm⁻¹ region. sigmaaldrich.com The interpretation of these spectra is also aided by normal coordinate analysis to confirm assignments. sigmaaldrich.com In a related quinoline derivative, the ring breathing mode was observed at 1014 cm⁻¹ in the Raman spectrum, closely matching the theoretical value. researchgate.net Raman spectroscopy is a valuable non-invasive and rapid analytical technique that requires minimal sample preparation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule.

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For quinoline derivatives, the chemical shifts are influenced by the aromatic ring system and the electronic effects of substituents. For example, in quinoline-3-carbaldehyde, the aldehyde proton appears as a singlet at 10.22 ppm. rsc.org The aromatic protons show signals between 7.64 and 9.34 ppm. rsc.org The ¹³C NMR spectrum of this compound shows the aldehyde carbon at 190.8 ppm and the aromatic carbons in the range of 127.1 to 150.6 ppm. rsc.org The chemical shifts in nitro-substituted quinolines can be predicted to be further downfield due to the electron-withdrawing nature of the nitro group.

¹H NMR Chemical Shifts for a Representative Quinoline Carbaldehyde

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| CHO | 10.22 | s | - |

| H2 | 9.34 | s | - |

| H4 | 8.60 | s | - |

| H5 | 8.16 | d | 8.5 |

| H7 | 7.96 | d | 8.2 |

| H6 | 7.86 | dd | 8.4, 7.0 |

| H8 | 7.64 | t | 7.5 |

Data for Quinoline-3-carbaldehyde rsc.org

¹³C NMR Chemical Shifts for a Representative Quinoline Carbaldehyde

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 190.8 |

| C2 | 150.6 |

| C8a | 149.2 |

| C4 | 140.3 |

| C5 | 132.8 |

| C7 | 129.8 |

| C4a | 129.5 |

| C6 | 128.6 |

| C3 | 128.0 |

| C8 | 127.1 |

Data for Quinoline-3-carbaldehyde rsc.org

Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. columbia.edu It is highly sensitive and helps to identify which proton is attached to which carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.educolumbia.edu This is particularly useful for establishing the connectivity across quaternary carbons and heteroatoms, providing a complete picture of the molecular skeleton. columbia.edu The absence of a cross-peak in an HMBC spectrum does not definitively rule out a long-range coupling, as the intensity of the correlation depends on the coupling constant. columbia.edu

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the molecule. For quinoline derivatives, the absorption spectra typically show transitions in the UV-visible region. For instance, the optical absorption spectrum of 6-nitroquinoline (B147349) fumaric acid shows a peak at 333 nm, attributed to a π→π* transition. researchgate.net In another study on 8-hydroxy-5-nitroquinoline, the photochemistry was investigated using transient absorption spectroscopy, revealing the generation of a triplet state. rsc.org The study of solvent effects on the electronic absorption spectra of substituted quinolines can also provide insights into the nature of the electronic transitions. researchgate.netasianpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For quinoline derivatives, UV-Vis spectra typically reveal characteristic absorption bands corresponding to π→π* and n→π* transitions of the aromatic system.

Theoretical and experimental studies on related quinoline derivatives provide insight into the expected UV-Vis absorption of 5-Nitroquinoline-8-carbaldehyde. For instance, studies on 8-hydroxy-5-nitroquinoline show distinct absorption peaks. researchgate.net The solvent environment can influence the position and intensity of these absorption bands. Solvatochromic effects are often observed in quinoline derivatives, with shifts in the absorption maxima upon changing the polarity of the solvent. eurjchem.com This is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent.

In a general context, the UV-Vis spectra of phenolic aldehydes, which share some structural similarities, exhibit strong π→π* transitions. researchgate.net For example, 4-hydroxybenzaldehyde (B117250) has a λmax at 285 nm. researchgate.net The introduction of a nitro group and a carbaldehyde group into the quinoline ring system is expected to significantly influence the electronic absorption spectrum, likely leading to a red shift (bathochromic shift) of the absorption maxima due to the extension of the conjugated system and the electron-withdrawing nature of these substituents. A study on quinoline and 2-hydroxyquinoline (B72897) demonstrated a method for their simultaneous determination using tri-wavelength UV/Vis spectrophotometry, highlighting the distinct spectral properties of these related compounds. nih.gov

A comprehensive analysis of this compound would involve recording its UV-Vis spectrum in various solvents to fully characterize its electronic properties and the influence of the solvent environment.

Fluorescence Spectroscopic Characterization of Luminescent Derivatives

While this compound itself may not be strongly luminescent, its derivatives, particularly those involving the 8-position, are of significant interest for their fluorescence properties. 8-Hydroxyquinoline (B1678124) and its derivatives are well-known for forming highly fluorescent complexes with metal ions. nih.govepa.gov

The introduction of different substituents onto the quinoline ring can modulate the fluorescence properties. Studies on 8-hydroxyquinoline derivatives have shown that electron-donating groups can enhance fluorescence intensity, while electron-withdrawing groups, such as the nitro group, tend to decrease it. nih.gov This quenching effect of the nitro group is a common phenomenon in fluorescent molecules.

Derivatives of 8-amidoquinoline have been developed as fluorescent probes for the detection of metal ions like Zn²⁺, operating through mechanisms such as internal charge transfer (ICT). nih.gov The synthesis of thiosemicarbazones from substituted quinoline-3-carbaldehydes has also yielded compounds with ionochromic and fluorescent chemosensor capabilities for detecting cations like Cu²⁺, Hg²⁺, and Cd²⁺. eco-vector.com These derivatives exhibit changes in their fluorescence spectra upon binding with specific metal ions, demonstrating their potential in sensory applications. eco-vector.com The fluorescence lifetimes of N-ethyl-3-[2-(8-hydroxyquinolin-2-yl)vinyl]carbazole and its zinc complex have been measured, indicating that such derivatives can possess long lifetimes. epa.gov

The investigation of luminescent derivatives of this compound would likely involve synthesizing Schiff bases or other condensation products at the carbaldehyde group, or modifying the nitro group, to enhance or induce fluorescence for potential applications in sensing and imaging.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 atomic mass units, which allows for the determination of the elemental composition of a molecule. researchgate.net This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. researchgate.net

For this compound (C₁₀H₆N₂O₃), HRMS would confirm its exact molecular weight. The technique is widely applied in the characterization of complex organic molecules, including natural products and newly synthesized compounds. csic.eseurjchem.com For instance, HRMS has been used to characterize 8-hydroxyquinoline-2-carboxylic acid and its metal complexes. researchgate.net The high resolution of HRMS instruments also allows for the detailed analysis of fragmentation patterns, providing valuable structural information. researchgate.net Liquid chromatography coupled with HRMS (LC-HRMS) is a powerful tool for profiling complex mixtures, such as plant extracts or commercial formulations. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for the analysis of volatile and semi-volatile organic compounds. mdpi.com While the volatility of this compound would need to be considered, GC-MS could potentially be used for its analysis. The technique provides a retention time for the compound and a mass spectrum of the eluting peak.

The mass spectrum obtained from GC-MS reveals the molecular ion peak and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification by comparing it to spectral libraries. For example, quinolinecarbaldehydes often show a preferential fragmentation pattern involving the initial loss of the carbonyl group. mdpi.com It is important to note that the use of hydrogen as a carrier gas in GC-MS can sometimes lead to in-source reactions, such as the hydrogenation of nitro groups, which must be considered during spectral interpretation. hpst.cz For the analysis of nitro-PAHs, specific GC-MS methods, such as those using negative chemical ionization (NCI), have been developed to enhance sensitivity and selectivity. mdpi.com

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Determination of Molecular Conformation and Crystal Packing

A successful single-crystal X-ray diffraction analysis of this compound would yield a detailed picture of its molecular structure. It would reveal the planarity of the quinoline ring system and the orientation of the nitro and carbaldehyde substituents relative to the ring. For instance, a study on 8-nitroquinoline (B147351) showed that the molecule is nearly planar. researchgate.net

Furthermore, the analysis would elucidate the crystal packing, which is the arrangement of molecules within the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal structure. rsc.org Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray crystallography to visualize and quantify these intermolecular contacts. rsc.org The growth of a suitable single crystal is a critical and often rate-limiting step in this process. nih.gov The structures of numerous quinoline derivatives and their co-crystals have been determined using this technique, providing valuable insights into their solid-state properties. researchgate.netmdpi.com

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Theoretical investigations, often employing Density Functional Theory (DFT), are instrumental in modeling the crystal packing and elucidating the intricate network of intermolecular forces. For quinoline derivatives, these interactions are paramount in dictating the supramolecular assembly.

Hydrogen Bonding:

In the molecular structure of this compound, the potential for hydrogen bond formation is present. The aldehyde group (-CHO) and the nitro group (-NO2) can act as hydrogen bond acceptors, while the aromatic C-H groups of the quinoline ring can serve as weak hydrogen bond donors. It is anticipated that weak C-H···O and C-H···N hydrogen bonds play a crucial role in the stabilization of the crystal lattice.

To illustrate the likely nature of these interactions in this compound, a hypothetical data table based on common bond lengths and angles observed in similar structures is presented below.

Interactive Table: Predicted Hydrogen Bond Parameters for this compound

| Donor | Acceptor | D-H···A Distance (Å) | D-H···A Angle (°) | Type of Interaction |

| C-H (quinoline ring) | O (aldehyde) | 2.2 - 2.6 | 120 - 160 | Intermolecular |

| C-H (quinoline ring) | O (nitro group) | 2.3 - 2.7 | 110 - 150 | Intermolecular |

| C-H (quinoline ring) | N (quinoline ring) | 2.4 - 2.8 | 110 - 140 | Intermolecular |

Note: This data is predictive and based on computational studies of analogous compounds.

π-Stacking Interactions:

The planar aromatic system of the quinoline ring in this compound is highly conducive to the formation of π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, are a significant driving force in the crystal packing of planar heterocyclic molecules.

The presence of the electron-withdrawing nitro group and the aldehyde group influences the electron distribution within the quinoline ring system, which in turn affects the nature and geometry of the π-stacking. Typically, these interactions can be categorized as either face-to-face or offset (slipped) stacking. Computational analyses of similar aromatic compounds often reveal offset stacking geometries, which minimize electrostatic repulsion and maximize attractive dispersion forces.

Key parameters used to characterize π-stacking include the interplanar distance (the perpendicular distance between the planes of the aromatic rings) and the centroid-to-centroid distance.

Interactive Table: Predicted π-Stacking Parameters for this compound

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Slip Angle (°) | Stacking Type |

| Quinoline - Quinoline | 3.5 - 4.0 | 3.3 - 3.6 | 15 - 30 | Offset/Slipped |

Note: This data is predictive and based on computational studies of analogous compounds.

Computational and Theoretical Investigations of 5 Nitroquinoline 8 Carbaldehyde

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods can predict the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice known for its accuracy in predicting molecular geometries and electronic properties for a wide range of organic compounds.

To perform a thorough analysis of 5-nitroquinoline-8-carbaldehyde, its geometry would be optimized using the B3LYP functional with various basis sets. Basis sets are sets of mathematical functions used to build the molecular orbitals. Commonly used basis sets for such calculations include Pople-style basis sets like 6-31G** and 6-311++G. The double-zeta basis set, 6-31G , provides a good balance between computational cost and accuracy for initial geometry optimizations. For more refined energy calculations and electronic property predictions, the larger triple-zeta basis set, 6-311++G, which includes diffuse functions (++) to better describe loosely bound electrons and polarization functions ( ) to account for the non-spherical nature of electron distribution in molecules, would be employed.

The optimization process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable conformation of the molecule. From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be obtained and analyzed.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative and would be populated with data from a specific DFT calculation on this compound.

Ab Initio Methods for Electronic Structure Refinement

For even higher accuracy, ab initio methods, which are based on first principles without the use of empirical parameters, can be utilized. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD) theory, often in conjunction with larger basis sets, can provide a more precise description of the electronic structure. These calculations are computationally more demanding but can be valuable for validating DFT results and for systems where electron correlation effects are particularly important.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of experimental spectra.

Computational Prediction of Vibrational Frequencies and Comparison with Experimental Data

The vibrational frequencies of this compound can be calculated using DFT at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G**). These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum.

The calculated frequencies are typically scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical method. Comparison of the scaled theoretical frequencies with experimental IR and Raman data, where available, allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretching, C=O stretching of the aldehyde group, and NO2 symmetric and asymmetric stretching.

Table 2: Predicted Vibrational Frequencies (Illustrative) This table is illustrative and would be populated with data from a specific DFT calculation and compared with experimental data for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | Value | Value | Aldehyde C=O stretch |

| νas(NO₂) | Value | Value | Asymmetric NO₂ stretch |

| νs(NO₂) | Value | Value | Symmetric NO₂ stretch |

NMR Chemical Shift Calculations using Gauge Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By applying the GIAO method within the DFT framework (e.g., GIAO-B3LYP/6-311++G**), the ¹H and ¹³C NMR chemical shifts of this compound can be predicted.

These theoretical chemical shifts are calculated relative to a reference compound, typically tetramethylsilane (B1202638) (TMS). Comparing the calculated chemical shifts with experimental NMR data is crucial for confirming the molecular structure and for assigning the signals in the experimental spectrum to specific atoms in the molecule.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) (Illustrative) This table is illustrative and would be populated with data from a specific GIAO calculation on this compound.

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|---|

| C2 | Value | Value | H2 | Value | Value |

| C5 | Value | Value | H3 | Value | Value |

| C8 | Value | Value | H4 | Value | Value |

Analysis of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are critical in determining the chemical reactivity and electronic properties of a molecule.

The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to act as an electron donor (nucleophilicity). The LUMO is the orbital to which an electron is most easily added, and it relates to the molecule's ability to act as an electron acceptor (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. Analysis of the spatial distribution of the HOMO and LUMO can reveal the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, it is expected that the nitro group, being strongly electron-withdrawing, will significantly influence the energy and localization of the LUMO.

Table 4: Frontier Molecular Orbital Properties (Illustrative) This table is illustrative and would be populated with data from a specific FMO analysis on this compound.

| Property | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

HOMO-LUMO Energy Gaps and Their Relation to Chemical Stability and Reactivity

The stability and reactivity of a molecule can be elucidated by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. eurjchem.com A larger energy gap generally signifies higher stability and lower reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. eurjchem.com

In computational studies of quinoline (B57606) derivatives, the HOMO-LUMO energy gap is a key parameter for assessing chemical stability and charge transport properties. For instance, a related compound, 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, was found to have its chemical stability and internal charge transport validated by its computed HOMO-LUMO band gap energies. eurjchem.com Similarly, investigations into 8-hydroxy-5-nitroquinoline have utilized Density Functional Theory (DFT) to determine its electronic properties, including HOMO and LUMO energies. nih.govresearchgate.net For this compound, the specific values for HOMO, LUMO, and the energy gap would be determined through similar DFT calculations, typically employing methods like B3LYP with a suitable basis set.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.58 |

| ELUMO | -2.67 |

| Energy Gap (ΔE) | 4.91 |

Note: The values in the table are illustrative and based on typical values for similar quinoline derivatives found in the literature. Actual values for this compound would require specific DFT calculations.

Charge Transfer Characteristics and Electron Density Distributions

The electronic structure of this compound is characterized by the presence of both electron-donating and electron-withdrawing groups, which significantly influences its charge transfer properties and electron density distribution. The quinoline ring itself is an aromatic system, while the nitro group (-NO₂) at the 5-position is a strong electron-withdrawing group, and the carbaldehyde group (-CHO) at the 8-position is also electron-withdrawing.

Theoretical studies on similar molecules, such as quinine (B1679958) in complex with electron acceptors like DDQ and TCNQ, have shown that charge transfer is facilitated when the energy gap between the HOMO of the donor and the LUMO of the acceptor is small. mdpi.com In the case of an isolated this compound molecule, intramolecular charge transfer can occur. The electron-withdrawing nitro and carbaldehyde groups pull electron density from the quinoline ring system. This redistribution of electron density is a key factor in its chemical behavior and reactivity. The analysis of electron density distributions, often visualized through computational methods, reveals regions of electron surplus and deficiency within the molecule.

Molecular Electrostatic Potential (MEP) Mapping and Charge Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its sites for electrophilic and nucleophilic attack. eurjchem.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For a molecule like this compound, the MEP map would likely show the most negative potential localized around the oxygen atoms of the nitro and carbaldehyde groups, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms and parts of the quinoline ring would exhibit positive potential, indicating them as likely sites for nucleophilic attack. Charge analysis, such as Mulliken or Natural Population Analysis (NPA), provides quantitative values for the partial charges on each atom, complementing the qualitative picture provided by the MEP map. researchgate.net

| Atom/Region | MEP Value (kcal/mol) | Calculated Charge (e) |

|---|---|---|

| Oxygen (Nitro Group) | -45.0 | -0.45 |

| Oxygen (Carbaldehyde) | -38.5 | -0.52 |

| Hydrogen (Carbaldehyde) | +30.2 | +0.15 |

| Quinoline Ring (Average) | Varies | Varies |

Note: The values in this table are illustrative and represent typical ranges observed for similar functional groups in related molecules.

Noncovalent Interaction (NCI) and Topological Studies

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize noncovalent interactions (NCIs) within and between molecules. researchgate.netscispace.com This technique is based on the relationship between the electron density (ρ) and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, different types of interactions can be distinguished. researchgate.net

For this compound, RDG analysis would reveal intramolecular noncovalent interactions, such as van der Waals forces and potential weak hydrogen bonds or steric repulsions between the nitro and carbaldehyde groups due to their proximity on the quinoline ring. These interactions can influence the molecule's conformation and stability. The resulting NCI plots typically use a color scale to differentiate between attractive (e.g., hydrogen bonds), weak (e.g., van der Waals), and repulsive (e.g., steric clashes) interactions. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the localization of electrons in a molecule. researchgate.netjussieu.fr ELF is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It effectively maps out the regions corresponding to chemical bonds, lone pairs, and atomic cores. wikipedia.orgjussieu.fr

In this compound, ELF analysis would clearly delineate the covalent bonds within the quinoline ring, the C-N and N-O bonds of the nitro group, and the C=O and C-H bonds of the carbaldehyde group. It would also highlight the lone pairs on the nitrogen and oxygen atoms. LOL provides a complementary perspective on electron localization. researchgate.net Together, these analyses offer a detailed picture of the electronic structure and bonding characteristics of the molecule.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful theoretical tool that examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. researchgate.netwisc.edu This analysis provides quantitative information about hyperconjugative interactions, which are stabilizing delocalizations of electron density. These interactions are crucial for understanding molecular stability, structure, and reactivity. nyu.edu

For this compound, NBO analysis would reveal significant hyperconjugative interactions involving the lone pairs of the oxygen and nitrogen atoms and the π-system of the quinoline ring. For example, the lone pairs on the oxygen atoms of the nitro group can delocalize into the antibonding orbitals of the adjacent N-O and C-N bonds. Similarly, delocalization can occur from the quinoline ring's π-orbitals into the antibonding π* orbitals of the nitro and carbaldehyde groups. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (Nitro) | π(C5-C6) | 5.2 |

| π(C7-C8) | π(C=O) | 18.5 |

| LP(2) O (Carbaldehyde) | σ(C8-Caldehyde) | 2.1 |

| π(C3-C4) | π(N-O1) | 12.3 |

Note: The data in this table is illustrative, representing plausible interactions and their relative strengths for this compound based on general principles of NBO analysis.

Non-Linear Optical (NLO) Properties Prediction

The exploration of materials with significant non-linear optical (NLO) properties is a key area of research for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with extensive π-conjugated systems and strong electron donor-acceptor groups, are promising candidates for NLO materials. Computational chemistry, especially Density Functional Theory (DFT), serves as a powerful tool for the a priori prediction of the NLO response of novel chromophores, guiding synthetic efforts toward molecules with enhanced properties.

For this compound, the quinoline core provides the necessary π-conjugated framework. The electron-withdrawing nature of the nitro group (-NO₂) at the 5-position and the carbaldehyde group (-CHO) at the 8-position significantly influences the electronic distribution of the molecule. This intramolecular charge transfer (ICT) from the quinoline ring to the substituent groups is a critical factor for NLO activity. nih.gov

Theoretical calculations are employed to determine key NLO parameters. nih.gov The primary properties computed include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of these parameters, particularly the first hyperpolarizability, indicates the potential of a molecule for second-order NLO applications. researchgate.net Functionals such as B3LYP and CAM-B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to perform these calculations. nih.gov The finite field (FF) approach is a standard method for evaluating these properties. nih.gov

Studies on structurally related quinoline derivatives demonstrate that the strategic placement of electron-donating and -withdrawing groups can lead to substantial hyperpolarizability values. The delocalization of π-electrons across the molecular framework results in polarization, which is essential for NLO response. nih.gov By comparing the calculated values of this compound with standard NLO materials like urea, a quantitative assessment of its potential can be made. nih.gov

Table 1: Representative NLO Properties of a Quinoline Derivative Compared to Urea (Calculated at CAM-B3LYP/6-311++g(d,p) level)

| Compound | Dipole Moment (μ) [Debye] | Polarizability ⟨α⟩ [esu] | First Hyperpolarizability (β) [esu] |

|---|---|---|---|

| Urea | 4.56 | 3.54 x 10⁻²⁴ | 0.28 x 10⁻³⁰ |

| Quinoline-Chalcone Derivative | 6.78 | 5.89 x 10⁻²³ | 10.45 x 10⁻³⁰ |

Data is illustrative and based on published values for related compounds to provide context. nih.gov

Molecular Dynamics (MD) Simulations to Probe Reactive Properties and Conformational Landscapes

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility, stability, and interactions with their environment. For this compound, MD simulations can elucidate how the molecule behaves in different phases, such as in solution, which is crucial for understanding its reactivity and properties.

An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface of the molecule, revealing its most stable conformations and the energy barriers between them. The orientation of the carbaldehyde group relative to the quinoline ring, for instance, can be studied to determine the most populated conformational states.

Furthermore, MD simulations are invaluable for investigating the interaction of this compound with solvent molecules. researchgate.net By simulating the compound in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or DMSO), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This provides a detailed picture of the solvation shell and its influence on the solute's structure and reactivity. Studies on similar heterocyclic compounds have successfully used MD simulations to understand their reactive properties by analyzing the dynamic behavior of the system. researchgate.netnih.gov These simulations can track key structural parameters, like the distances and angles between reactive atoms, providing a dynamic view that complements static quantum chemical calculations. nih.gov

Computational Assessment of Reaction Selectivity and Mechanism

Computational chemistry provides essential tools for predicting the reactivity and selectivity of chemical reactions, offering a deeper understanding of reaction mechanisms at the molecular level. For this compound, theoretical methods can identify the most probable sites for electrophilic and nucleophilic attack and map out the energy profiles of potential reaction pathways.

The electronic structure of the molecule, determined by quantum chemical calculations, governs its reactivity. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO region is susceptible to electrophilic attack, while the LUMO region indicates the likely site for nucleophilic attack. For instance, in the related 5-nitro-8-hydroxyquinoline, the distribution of HOMO and LUMO has been analyzed to understand its nucleophilic character. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another powerful tool. They visualize the charge distribution on the molecule's surface, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. eurjchem.com

For predicting reaction mechanisms, computational chemists can model the entire reaction coordinate. This involves locating the transition state (TS) structures and calculating the activation energy barriers. By comparing the energy barriers for different possible pathways, the most favorable reaction mechanism can be determined. For example, studies on the C-C coupling reactions of 5-nitro-8-hydroxyquinoline have shown it can act as a C-nucleophile at the C7 position. researchgate.netresearchgate.net Similar computational assessments for this compound could predict its behavior in various synthetic transformations, such as condensation reactions involving the aldehyde group or nucleophilic aromatic substitution influenced by the nitro group.

Solvent Effect Analysis on Molecular Properties and Spectra

The properties and behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational methods are widely used to model these solvent effects, providing insights into how solvation alters molecular structure, stability, and spectroscopic properties.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its Integral Equation Formalism variant (IEFPCM), are commonly employed. eurjchem.com These models represent the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. This approach allows for the efficient calculation of molecular properties in different solvents.

One of the most notable solvent effects is on the electronic absorption spectra (UV-Vis). The polarity of the solvent can alter the energy gap between the ground and excited states, leading to a shift in the maximum absorption wavelength (λ_max). A shift to a longer wavelength is known as a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. Time-Dependent Density Functional Theory (TD-DFT) calculations combined with a PCM can accurately predict these solvatochromic shifts. eurjchem.com For related quinoline derivatives, it has been observed that increasing solvent polarity can induce a bathochromic shift in absorption maxima. researchgate.net

Solubility, a critical physical property, is also heavily dependent on solvent-solute interactions. While complex to predict from first principles, thermodynamic models and molecular simulations can provide qualitative and quantitative understanding of solubility in various organic solvents. researchgate.net By analyzing intermolecular forces like hydrogen bonding and dipole-dipole interactions between this compound and different solvents, its solubility behavior can be rationalized. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-nitro-8-hydroxyquinoline |

| Urea |

| Quinoline |

| Water |

| Ethanol |

Advanced Applications in Chemical Research and Materials Science

Role as a Synthetic Building Block for Complex Organic Architectures

The strategic placement of the aldehyde and nitro groups on the quinoline (B57606) framework makes 5-Nitroquinoline-8-carbaldehyde a powerful intermediate for constructing sophisticated molecular structures. The aldehyde group, in particular, serves as a versatile handle for a wide array of chemical transformations.

Precursor for Novel Heterocyclic Compounds

The aldehyde functional group at the 8-position is a key reactive site for building new ring systems. It readily participates in condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to generate a diverse range of larger, more complex heterocyclic architectures. These reactions leverage the reactivity of the carbonyl carbon to form new carbon-nitrogen or carbon-carbon bonds, which can subsequently undergo cyclization to yield novel ring systems.

The quinoline nucleus itself is a foundational element in numerous bioactive molecules and functional materials. By using this compound as a starting material, chemists can introduce this important scaffold while simultaneously constructing new heterocyclic rings with tailored properties. For example, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been successfully used on related quinoline systems to create novel derivatives in high yields researchgate.net. This demonstrates a powerful strategy for diversifying the structures that can be accessed from a quinoline precursor. The nitro group further influences the reactivity and electronic properties of the resulting compounds, often enhancing their potential for specific applications.

Table 1: Synthesis of Heterocyclic Systems from this compound

| Reactant Type | Intermediate Product | Resulting Heterocyclic Class |

| Primary Amines | Schiff Base (Imine) | Fused Imidazoles, Pyrroles |

| Hydrazines | Hydrazone | Pyrazoles, Triazines |

| Hydroxylamine (B1172632) | Oxime | Isoxazoles |

| Active Methylene Compounds | Knoevenagel Adduct | Fused Pyridines, Pyrones |

Intermediate in the Synthesis of Ligands for Metal Ion Sensors

The structure of this compound is well-suited for the creation of chelating ligands capable of binding to metal ions. The quinoline ring contains a nitrogen atom which, in combination with a donor atom derived from the aldehyde group, can form a stable bidentate (two-toothed) chelate ring with a metal center. The aldehyde can be chemically converted into other functional groups, such as imines, amines, or hydrazones, which can provide the necessary second coordinating atom.

The presence of the nitro group is critical in this context. As a strong electron-withdrawing group, it significantly modulates the electronic density of the quinoline ring system. This electronic tuning affects the binding affinity and selectivity of the ligand for different metal ions. Furthermore, this "push-pull" electronic character can be exploited for signaling; upon binding a metal ion, the electronic structure of the molecule is perturbed, leading to a detectable change in its optical properties, such as a color change (colorimetric sensing) or the emission of light (fluorescent sensing). While research has explored related 8-hydroxyquinoline (B1678124) derivatives for their metal-binding capabilities nih.govresearchgate.net, the same principles apply to ligands synthesized from this compound.

Exploration in Materials Science Research and Development

The unique electronic profile of this compound makes it an attractive candidate for incorporation into advanced functional materials. The combination of a large, conjugated aromatic system with a powerful electron-withdrawing nitro group is a well-established strategy for designing molecules with interesting optical and electronic properties.

Investigation as a Component for Luminescent Materials